2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid typically involves the functionalization of imidazo[1,2-a]pyridines. One common method is the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by Michael addition . Another approach involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or photocatalysis strategies.
Substitution: Nucleophilic aromatic substitution is a common reaction for functionalizing the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents or photocatalysts.
Substitution: Non-nucleophilic solvents like tert-butanol to increase yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield tetracyclic derivatives .
Wissenschaftliche Forschungsanwendungen
2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid has several scientific research applications:
Chemistry: Used as a scaffold for the synthesis of various derivatives.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action for 2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. For example, derivatives like zolpidem act by blocking γ-aminobutyric acid receptors, leading to their hypnotic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zolpidem: Used to treat short-term insomnia.
Alpidem: Used for brain function disorders.
Uniqueness
2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid is unique due to its specific fluorine substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and chemical processes.
Eigenschaften
Molekularformel |
C9H7FN2O2 |
---|---|
Molekulargewicht |
194.16 g/mol |
IUPAC-Name |
2-(8-fluoroimidazo[1,2-a]pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C9H7FN2O2/c10-7-2-1-3-12-6(4-8(13)14)5-11-9(7)12/h1-3,5H,4H2,(H,13,14) |
InChI-Schlüssel |
DPCYYRUWNBGBNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=CN=C2C(=C1)F)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.